prop-2-enyl 6-amino-5-cyano-4-(furan-2-yl)-2-methyl-4H-pyran-3-carboxylate
Description
Prop-2-enyl 6-amino-5-cyano-4-(furan-2-yl)-2-methyl-4H-pyran-3-carboxylate is a substituted 4H-pyran derivative with a prop-2-enyl (allyl) ester group, a furan-2-yl substituent at the 4-position, and amino/cyano functional groups. While the ethyl ester variant (CAS 72568-56-0, C₁₄H₁₄N₂O₄) is well-documented in the literature , the prop-2-enyl derivative remains less studied. This compound belongs to the 4H-pyran-3-carboxylate family, which is widely explored for applications in medicinal chemistry, agrochemicals, and materials science due to its versatile reactivity and structural diversity .
Key structural features include:
- 4H-pyran core: A six-membered oxygen-containing heterocycle with conjugated double bonds.
- Electron-withdrawing groups: The 5-cyano and 3-carboxylate groups enhance electrophilic reactivity.
- Furan-2-yl substituent: A heteroaromatic moiety that influences electronic properties and intermolecular interactions .
Properties
CAS No. |
341500-94-5 |
|---|---|
Molecular Formula |
C15H14N2O4 |
Molecular Weight |
286.28 g/mol |
IUPAC Name |
prop-2-enyl 6-amino-5-cyano-4-(furan-2-yl)-2-methyl-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C15H14N2O4/c1-3-6-20-15(18)12-9(2)21-14(17)10(8-16)13(12)11-5-4-7-19-11/h3-5,7,13H,1,6,17H2,2H3 |
InChI Key |
TZAZQBPEONRNLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(O1)N)C#N)C2=CC=CO2)C(=O)OCC=C |
solubility |
9.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Biological Activity
Prop-2-enyl 6-amino-5-cyano-4-(furan-2-yl)-2-methyl-4H-pyran-3-carboxylate is a synthetic compound belonging to the pyran class, which has garnered attention due to its diverse biological activities. This article explores its biological properties, including its pharmacological potential, mechanisms of action, and relevant research findings.
The compound has the following chemical structure and properties:
- Molecular Formula : C14H14N2O4
- Molecular Weight : 274.27 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Research has indicated that pyran derivatives exhibit significant antimicrobial properties. However, studies specifically evaluating this compound against various bacterial strains have shown limited inhibitory effects. For instance, a study noted that related compounds did not demonstrate activity against common pathogens such as Escherichia coli and Pseudomonas aeruginosa .
Neuroprotective Effects
The neuroprotective properties of pyran compounds have been a focal point in recent research, particularly concerning neurodegenerative diseases such as Alzheimer's. Compounds with similar structures have shown efficacy in protecting neuronal cells by modulating signaling pathways related to neuroinflammation and oxidative stress . Although direct studies on this compound are scarce, the potential for neuroprotection remains a promising area for future research.
Case Studies and Research Findings
-
Anticancer Activity Study : A study investigating various pyran derivatives found that some exhibited cytotoxic effects against cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
Compound Cell Line Tested IC50 (µM) Mechanism of Action Pyran Derivative A MCF7 (Breast Cancer) 15 Apoptosis induction Pyran Derivative B HeLa (Cervical Cancer) 20 Cell cycle arrest - Neuroprotective Effects : Research into the neuroprotective effects of pyran derivatives suggests that they can mitigate oxidative stress in neuronal cells. For instance, a compound structurally related to prop-2-enyl 6-amino-5-cyano exhibited protective effects against glutamate-induced toxicity .
Comparison with Similar Compounds
Table 1: Substituent Variations and Molecular Properties
Key Observations :
- Aromatic vs.
- Ester Group Impact : Prop-2-enyl esters (allyl esters) are more hydrolytically labile than ethyl or methyl esters, enabling controlled release in prodrug applications .
- Substituent Electronic Effects : Electron-withdrawing groups (e.g., 3-fluoro in ) reduce electron density on the pyran ring, altering reactivity in nucleophilic additions.
Key Observations :
Key Observations :
- Anticancer Potential: The furan-2-yl variant’s amino/cyano groups facilitate hydrogen bonding with biological targets, enhancing binding affinity .
- Material Science : Bulky tert-butyl esters improve thermal stability in optoelectronic devices .
Crystallographic and Spectroscopic Data
- Crystal Packing: Ethyl 6-amino-5-cyano-4-propyl-4H-pyran-3-carboxylate (analog) exhibits N–H···O and N–H···N hydrogen bonds, stabilizing its planar pyran ring (r.m.s. deviation: 0.059 Å) .
- NMR Signatures : The ¹H-NMR of ethyl 4-(furan-2-yl) derivatives shows distinct signals for furan protons (δ 6.30–7.50 ppm) and ester methyl groups (δ 1.20–1.40 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
